

A Framework for Analytical Method Cross-Validation

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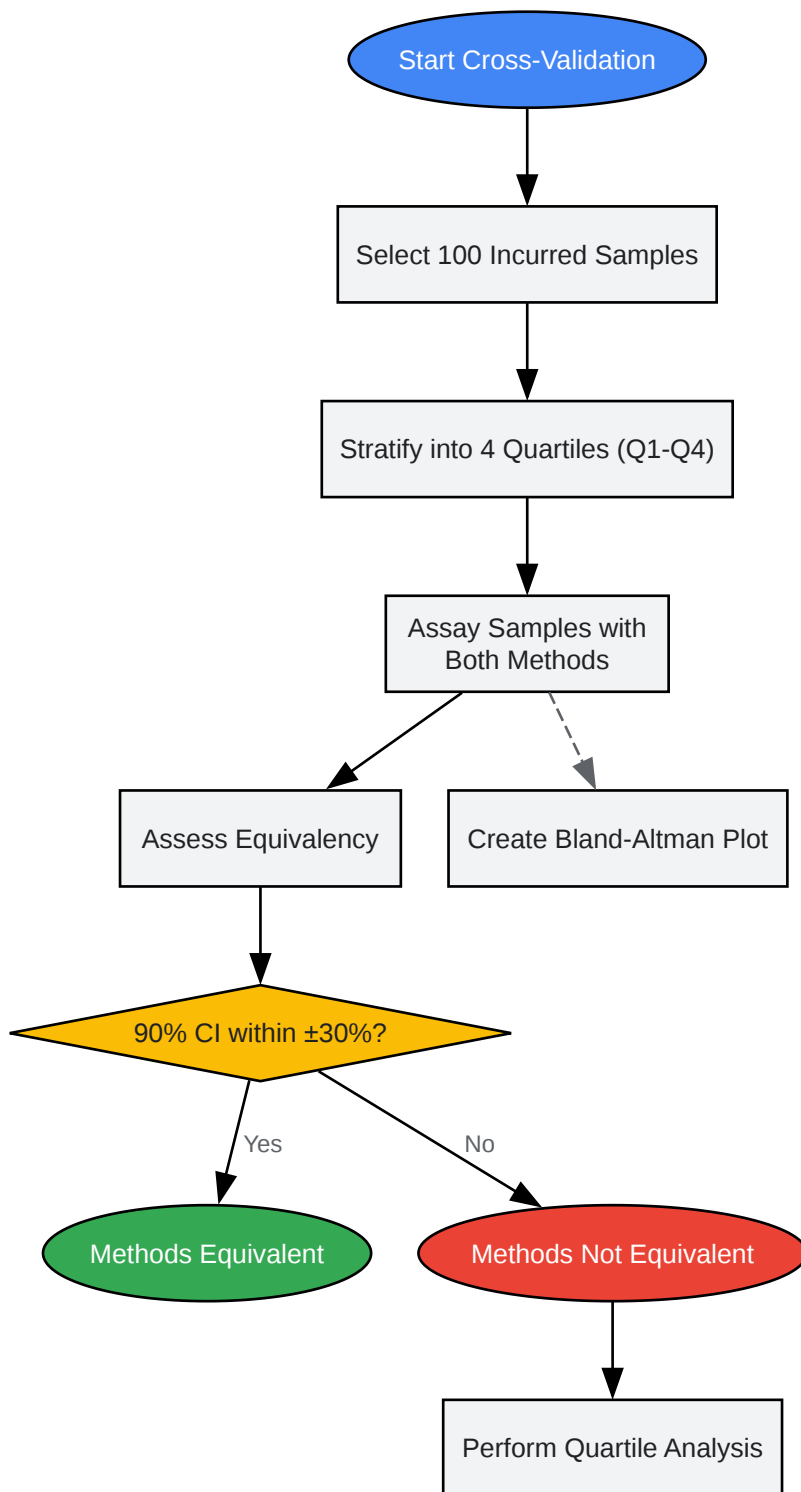
Compound Focus: Furalaxyl

CAS No.: 57646-30-7

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A 2024 paper in the *Journal of Pharmaceutical and Biomedical Analysis* details a robust strategy for cross-validating pharmacokinetic bioanalytical methods, which is directly applicable to method validation for compounds like **Furalaxyl** [1]. The core of this strategy is summarized in the following workflow:



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This general workflow can be adapted for **Furalaxyl** by defining the two specific analytical methods to be compared (e.g., HPLC-UV vs. LC-MS/MS).

Key Experimental and Statistical Design

The protocol provides clear specifications for the experimental setup and statistical analysis, which ensure a robust comparison [1].

Aspect	Specification
Sample Type	100 incurred study samples (biological matrix)
Sample Selection	Selected across four quartiles of in-study concentration levels
Replicates	Assayed once by each of the two methods being compared
Statistical Criterion	The 90% confidence interval (CI) for the percent differences must be within $\pm 30\%$
Additional Analyses	Quartile analysis; Bland-Altman plot for data characterization

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References

1. Cross validation of pharmacokinetic bioanalytical methods [pubmed.ncbi.nlm.nih.gov]

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